molecular formula C8H5NO2 B039150 Furo[3,2-b]pyridine-2-carbaldehyde CAS No. 112372-05-1

Furo[3,2-b]pyridine-2-carbaldehyde

Cat. No. B039150
CAS RN: 112372-05-1
M. Wt: 147.13 g/mol
InChI Key: NRWGQISVIQMPPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives has been achieved through various strategies, including efficient and rapid one-pot Sonogashira coupling/heteroannulation sequences, leading to regioselective lithiation and subsequent substitution to produce 2-substituted derivatives with high yields (Chartoire, Comoy, & Fort, 2008). Additionally, multi-component anion relay cascade reactions have been developed to access biologically important biscyanoethylated furo[3,2-c]pyridinones, showcasing the compound's versatility in complex synthetic routes (Lin et al., 2012).

Molecular Structure Analysis

The molecular structure and conformational preferences of furo[3,2-b]pyridine-2-carbaldehyde and its derivatives have been explored using ab initio molecular orbital theory. Studies have provided insights into the conformational energies, potential functions for internal rotation, and stabilization energies, contributing to a deeper understanding of the molecule's chemical behavior and reactivity (John, Ritchie, & Radom, 1977).

Chemical Reactions and Properties

Furo[3,2-b]pyridine derivatives undergo a variety of chemical reactions, demonstrating a wide chemical reactivity space. For instance, the heterocyclic framework has been functionalized through C-H amination and borylation reactions, with the pyridine moiety exhibiting particular reactivity towards these transformations. However, some reactions like C-H fluorination and radical C-H arylation were found to be less efficient, highlighting the selectivity of functional group transformations on this scaffold (Fumagalli & Emery, 2016).

Physical Properties Analysis

The synthesis and characterization of this compound derivatives have provided valuable information on their physical properties. These compounds exhibit a range of boiling points, melting points, and solubilities depending on the nature and position of substituents on the heterocyclic ring. Such physical property data are crucial for the development of new materials and for pharmaceutical applications, although specific studies focusing solely on these aspects are less common in the literature.

Chemical Properties Analysis

The chemical properties of this compound derivatives are marked by their electronic and steric characteristics, influencing their reactivity in nucleophilic and electrophilic reactions. The electron-deficient nature of the pyridine ring, combined with the electron-rich furan ring, creates a unique electronic environment conducive to diverse chemical transformations. These properties have been exploited in the development of novel synthesis methods for functionalized derivatives, highlighting the compound's role as a versatile building block in organic synthesis (O'Byrne et al., 2020).

Scientific Research Applications

  • Chemical Synthesis : Furo[3,2-b]pyridine and its derivatives are used in the synthesis of various compounds, providing a foundation for chemical research and the development of novel substances (Krutošíková, Dandárová, & Alföldi, 1993)(Krutošíková, Dandárová, & Alföldi, 1993).

  • Protein Kinase Inhibitors : The compound has been used in the efficient synthesis of CLK1/2/4 and HIPK inhibitors, which are significant in the treatment of various diseases, including cancers (Němec et al., 2021)(Němec et al., 2021).

  • Cancer and Disease Treatment : Derivatives of Furo[3,2-C]pyridines have potential applications in the treatment of cancers and conditions involving epithelial-mesenchymal transition (EMT), mediated by protein kinase activity like RON and/or MET (Li et al., 1974)(Li et al., 1974).

  • Oxidative Stress Studies : The synthesis of these compounds can aid in the study of the effects of oxidative stress on the nervous system (Shiotani & Morita, 1986)(Shiotani & Morita, 1986).

  • Anticancer Activity : Synthesized 2-substituted derivatives of Furo[3,2-b]pyridine have shown potential in inhibiting the growth of cancer cells and inducing apoptosis in vitro (Sri Laxmi et al., 2020)(Sri Laxmi et al., 2020).

  • Antimicrobial Activity : Some derivatives exhibit moderate to good antimicrobial activity against tested bacteria and fungi (Hrasna, Ürgeová, & Krutošíková, 2012)(Hrasna, Ürgeová, & Krutošíková, 2012).

  • Derivatives Synthesis : Various derivatives of Furo[3,2-b]pyridine can be synthesized through cyanation, chlorination, and nitration, broadening its applications in scientific research (Shiotani & Taniguchi, 1996)(Shiotani & Taniguchi, 1996).

  • Polyheterocycles Synthesis : Furo[3,2-b]pyridine serves as a unit for the synthesis of polyheterocycles, enabling the creation of complex molecular structures (Chartoire, Comoy, & Fort, 2008)(Chartoire, Comoy, & Fort, 2008).

Safety and Hazards

“Furo[3,2-b]pyridine-2-carbaldehyde” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes .

Future Directions

The furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway . This suggests that “Furo[3,2-b]pyridine-2-carbaldehyde” and its derivatives could have potential applications in the development of new therapeutic agents .

properties

IUPAC Name

furo[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWGQISVIQMPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348981
Record name furo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112372-05-1
Record name furo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[3,2-b]pyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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